![molecular formula C36H30O2 B14269308 1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene CAS No. 135803-93-9](/img/structure/B14269308.png)
1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene is a complex organic compound characterized by its unique structure, which includes a central 1,4-phenylene group flanked by two 1-(4-methoxyphenyl)ethene-2,1-diyl groups, each connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a methoxy-substituted benzene derivative in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1,1’-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of hydrogenated derivatives.
Substitution: Halogenation or nitration can introduce halogen or nitro groups into the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br₂) or nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of fully or partially hydrogenated compounds.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1,1’-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1,1’-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene depends on its application. In organic electronics, its unique structure allows it to act as an efficient charge transport material. The molecular targets and pathways involved include interactions with other organic semiconductors and the facilitation of electron or hole transport.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-{1,4-Phenylenebis[1-(4-phenoxyphenyl)ethene-2,1-diyl]}dibenzene
- 1,1’-{1,4-Phenylenebis[1-(4-bromophenyl)ethene-2,1-diyl]}dibenzene
Uniqueness
1,1’-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics where specific electronic characteristics are desired .
Properties
CAS No. |
135803-93-9 |
|---|---|
Molecular Formula |
C36H30O2 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
1,4-bis[2-(4-methoxyphenyl)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C36H30O2/c1-37-33-21-17-31(18-22-33)35(29-9-5-3-6-10-29)25-27-13-15-28(16-14-27)26-36(30-11-7-4-8-12-30)32-19-23-34(38-2)24-20-32/h3-26H,1-2H3 |
InChI Key |
WOZYPNARMZFJKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B14269228.png)
![Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate](/img/structure/B14269234.png)
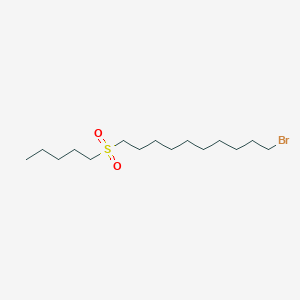
![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)
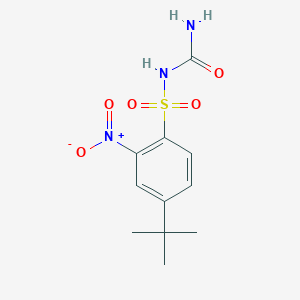
![3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine](/img/structure/B14269260.png)
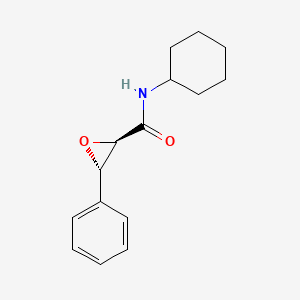
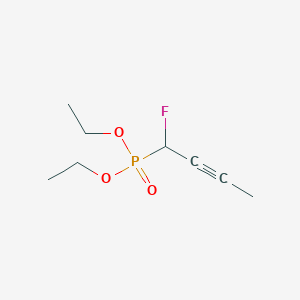
![Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14269268.png)

![{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid](/img/structure/B14269279.png)
![4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane](/img/structure/B14269282.png)
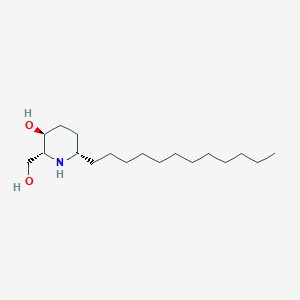
![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)
